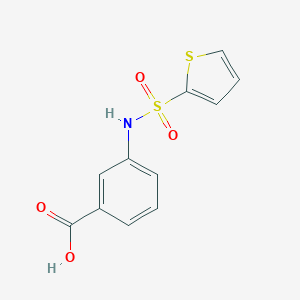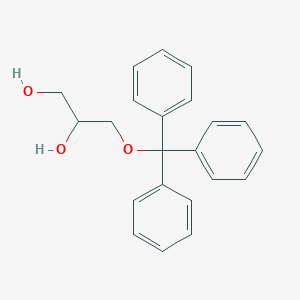
3-Trityloxypropane-1,2-diol
Übersicht
Beschreibung
3-Trityloxypropane-1,2-diol is a chemical compound that has not been extensively studied . The molecule contains a total of 49 bonds, including 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2-diols, involves reactions like the addition of lithiated epoxides to boronates to create syn-1,2-diols . Another method involves the synthesis of bis(propane-1,2-diol)-terminated polydimethylsiloxanes (PDMSs) from α,ω-hydroxyl PDMS .Molecular Structure Analysis
The molecular structure of 3-Trityloxypropane-1,2-diol includes various types of bonds and functional groups. It contains 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as trityl moieties, have been studied. Trityl cations have been used in various chemical reactions, including hydride abstraction reactions . Another study discussed the cleavage of vicinal glycols to aldehydes and ketones by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Reactions
3-Trityloxypropane-1,2-diol is involved in a range of chemical synthesis and reactions. One significant application is in stereoselective aldol reactions, as demonstrated by Marumoto, Kogen, and Naruto (1998), who achieved high yields of anti-1,2-diols from the lithium enolate of tert-butyl malonate reacting with various α-alkoxy aldehydes, including 2-trityloxypropanal, under zinc chloride presence (Marumoto, Kogen, & Naruto, 1998).
2. Reactivity with Aldehydes
Investigations into the reactivity of 3-Trityloxypropane-1,2-diol with aldehydes have been conducted. Bubb, Berthon, and Kuchel (1995) studied Tris buffer reactivity with low-molecular-weight aldehydes, revealing insights into the chemical interactions and product formations in such reactions (Bubb, Berthon, & Kuchel, 1995).
3. Biochemical Studies
Biochemical studies involving 3-Trityloxypropane-1,2-diol include the work by Challis and Yousaf (1991), who examined the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base, leading to insights into the breakdown products and decomposition pathways (Challis & Yousaf, 1991).
4. Microbial Production and Biotechnology
In biotechnology, diols such as 3-Trityloxypropane-1,2-diol are of interest due to their potential applications. Zeng and Sabra (2011) reviewed the microbial production of diols, emphasizing their applications as platform chemicals in various industries (Zeng & Sabra, 2011).
Eigenschaften
IUPAC Name |
3-trityloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-24H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMHXTXZQKJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trityloxypropane-1,2-diol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


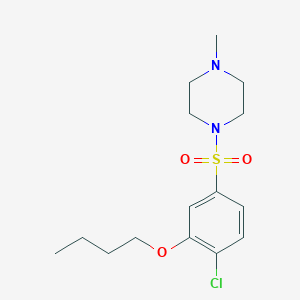
![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359489.png)
amine](/img/structure/B359490.png)
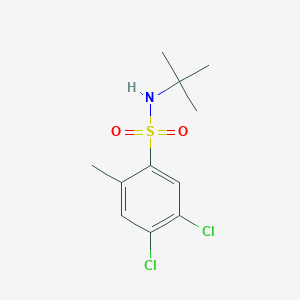
![4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359492.png)
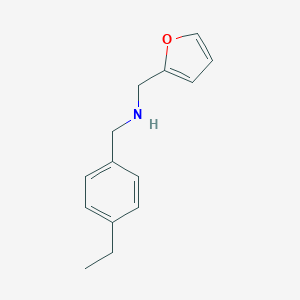
![7-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B359512.png)
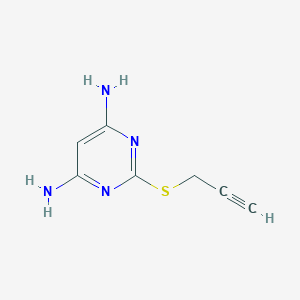
![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)
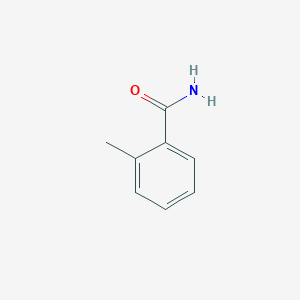
![[(2-Methylphenyl)amino]acetic acid](/img/structure/B359560.png)
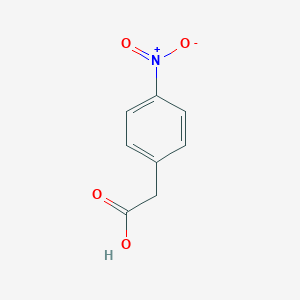
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)
